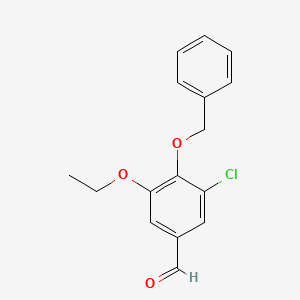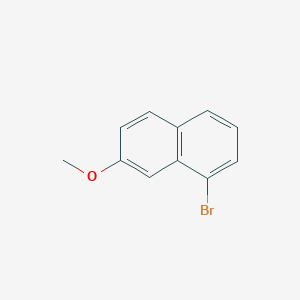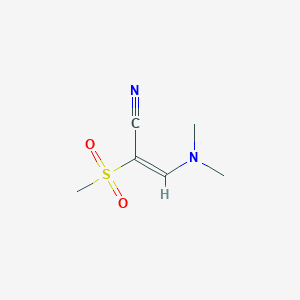
(2E)-3-(二甲基氨基)-2-(甲基磺酰基)丙烯腈
描述
Methacrylates refer to methacrylic acid and methacrylate ester derivatives. These chemicals are used as building blocks for polymers and plastics used in electronics, medical or dental devices, surface coatings, acrylic sheets, and resins .
Synthesis Analysis
While specific synthesis methods for “(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile” are not available, methacrylates can be synthesized through various methods. For instance, the Sohio Acrylonitrile Process is a single-step method of production that made acrylonitrile available as a key raw material for chemical manufacturing worldwide .Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and behavior. For example, the addition of acrylonitrile (AN) to methyl methacrylate (MMA) copolymers can improve the viscoelastic and surface properties critical to scratch resistance .Chemical Reactions Analysis
The chemical reactions of methacrylates are complex and can involve multiple stages. For example, in the combustion of Poly(methyl methacrylate) (PMMA), there are three stages: PMMA decomposes to produce monomer methyl methacrylate (MMA), monomer MMA decomposes to generate small gaseous molecules that are usually combustible, and these small molecules undergo combustion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the tensile strength and 100% modulus of EPDM/SBR nanocomposites increases with increase in nanoclay content up to a certain point .科学研究应用
反应性化学品和癌症
丙烯腈等反应性化学品由于其在动物模型中的致癌潜力而成为广泛流行病学研究的重点。丙烯腈是一种具有重要经济意义的化学品,已与职业环境中的各种形式的癌症相关。尽管流行病学证据有限且薄弱,但丙烯腈潜在的致癌性质值得进一步调查,特别考虑到它在各个行业中的广泛使用和接触。持续的流行病学监测和研究对于充分了解丙烯腈接触相关的风险至关重要,特别是与人类癌症发展相关的风险 (Blair & Kazerouni, 1997)。
丙烯腈工业中的健康风险
在丙烯腈工业中,通过全面的卫生和医学调查评估了职业健康风险。这些研究在各种工业过程中进行,旨在了解丙烯腈接触的程度和影响。虽然已经确定了一些健康风险,但这些研究强调需要持续监测和评估,以确保在潜在化学品接触的情况下工人的安全和健康 (Guirguis, Cohen, & Rajhans, 1984)。
从谷氨酸生物基化学品生产
技术经济评估探讨了从谷氨酸生产生物基工业化学品的可行性,包括丙烯腈之类的衍生物。这些评估旨在确定此类化学品生产中工艺改进和经济可行性的潜在领域。虽然当前的配置可能不会使生物基丙烯腈获利很高,但这些研究为优化生产工艺以获得更好的经济成果提供了宝贵的见解 (Lammens et al., 2012)。
中枢神经系统肿瘤和丙烯腈接触
关于丙烯腈诱发中枢神经系统 (CNS) 肿瘤的潜力,已观察到实验研究和流行病学研究之间的相反结果。虽然动物模型表明具有显着的致瘤潜力,但流行病学数据并不支持丙烯腈接触与人类中枢神经系统癌症之间存在密切联系。这种差异突出了进一步研究以调和这些差异和了解动物肿瘤模型与人类癌症风险相关性的必要性 (Collins & Strother, 1999)。
作用机制
The mechanism of action of a compound refers to how it interacts with other substances. For example, multi-walled carbon nanotubes (MWNTs) can affect the morphological evolution and conductive and viscoelastic behavior for partially miscible blends of poly(methyl methacrylate)/poly(styrene-co-acrylonitrile) (PMMA/SAN) upon annealing above the phase-separation temperature .
安全和危害
属性
IUPAC Name |
(E)-3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYQSVPXXQVCC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



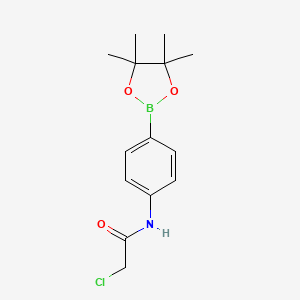

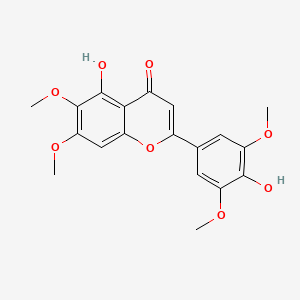
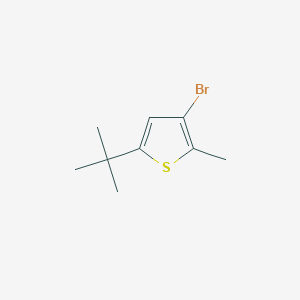

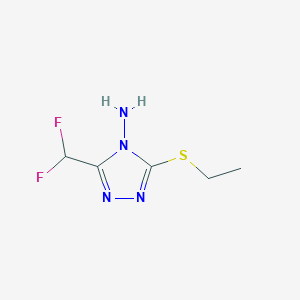

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)


